REACTION_CXSMILES
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[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[F:11][C:12]1[C:17]([F:18])=[CH:16][C:15]([NH2:19])=[C:14]([NH2:20])[CH:13]=1>>[F:11][C:12]1[CH:13]=[C:14]2[C:15](=[CH:16][C:17]=1[F:18])[NH:19][C:1](=[O:8])[C:2](=[O:4])[NH:20]2
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C(=O)OCC)(=O)OCC
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Name
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Quantity
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110 mg
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Type
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reactant
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Smiles
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FC1=CC(=C(C=C1F)N)N
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux under N2 for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
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the solid collected by vacuum filtration
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Type
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WASH
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Details
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rinsed with hexanes and air
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Type
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CUSTOM
|
Details
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dried
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Type
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CUSTOM
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Details
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This ;gray brown solid was recrystallized from 20 ml of EtOH
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Type
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FILTRATION
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Details
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the brown-white crystals collected by vacuum filtration
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Type
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CUSTOM
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Details
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the crystals further dried under vacuum (0.5 torr, 25° C.)
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Type
|
CUSTOM
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Details
|
to yield 45.3 mg (30.0%) mp>360° C. (lit.>310° C.)
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Name
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Type
|
product
|
Smiles
|
FC=1C=C2NC(C(NC2=CC1F)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |